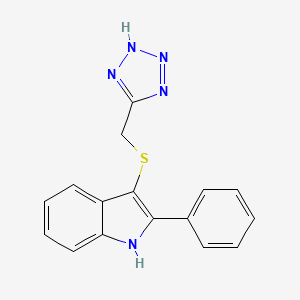

1H-Indole, 2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)-

Beschreibung

The compound 1H-Indole, 2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- is a heterocyclic molecule featuring:

- An indole core with a phenyl substituent at position 2.

- A thioether linkage at position 3, connected to a methyltetrazole group (1H-tetrazol-5-ylmethyl). This structural framework is associated with anticancer activity, particularly in disrupting tubulin polymerization and kinase signaling pathways .

Eigenschaften

CAS-Nummer |

66354-90-3 |

|---|---|

Molekularformel |

C16H13N5S |

Molekulargewicht |

307.4 g/mol |

IUPAC-Name |

2-phenyl-3-(2H-tetrazol-5-ylmethylsulfanyl)-1H-indole |

InChI |

InChI=1S/C16H13N5S/c1-2-6-11(7-3-1)15-16(22-10-14-18-20-21-19-14)12-8-4-5-9-13(12)17-15/h1-9,17H,10H2,(H,18,19,20,21) |

InChI-Schlüssel |

FKWWOWZDEPIERM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCC4=NNN=N4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Classical [3+2] Cycloaddition of Nitriles and Sodium Azide

The most common and efficient method to prepare 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between nitrile derivatives and sodium azide. This reaction proceeds via nucleophilic attack of azide ion on the nitrile carbon, followed by ring closure to form the tetrazole ring.

- Typical conditions involve heating nitriles with sodium azide and ammonium salts (e.g., ammonium chloride) in dipolar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (approx. 100–125 °C) for several hours.

- Microwave-assisted protocols have been developed to improve reaction rates and yields, using catalysts such as scandium triflate under solvent or aqueous conditions.

- Heterogeneous catalysts, including copper(II) salts and nanoparticles, have also been employed to facilitate the cycloaddition under milder conditions.

Preparation of Tetrazole-5-thiol Derivatives

- Tetrazole-5-thiol derivatives, which contain a thiol group at the 5-position of the tetrazole ring, are key intermediates for thioether formation.

- One method involves the reaction of substituted thiosemicarbazides with aralkyl chlorides to form N,S-disubstituted thiosemicarbazides, which upon diazotization and cyclization yield 5-aralkylthio-1H-tetrazoles.

- This process typically uses inert solvents such as acetone, dioxane, methanol, or dimethylformamide, and bases such as sodium or potassium hydroxide/carbonate to facilitate the reactions.

- The diazotization step is carried out at low temperatures (around 10 °C) using nitrous acid generated in situ (e.g., from hydrochloric acid and sodium nitrite).

- The obtained 1H-tetrazole-5-thiol derivatives can be further converted to their salts or functionalized by acylation or alkoxycarbonylation on the amino groups.

Formation of the Thioether Linkage

The thioether linkage connecting the tetrazole ring to the rest of the molecule is typically introduced by nucleophilic substitution of the tetrazole-5-thiol intermediate with an appropriate alkyl or aralkyl halide.

- The tetrazole-5-thiol acts as a nucleophile attacking the electrophilic carbon of a halomethyl derivative, such as a chloromethyl or bromomethyl indole or phenyl derivative.

- The reaction is generally conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide, often in the presence of a base to deprotonate the thiol and enhance nucleophilicity.

- Reaction temperatures vary but are often elevated to facilitate substitution, with careful control to avoid side reactions.

Attachment of Indole and Phenyl Substituents

The indole and phenyl groups in 1H-Indole, 2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- are introduced either before or after the formation of the tetrazole-thioether moiety, depending on synthetic convenience.

- The indole core is often functionalized at the 3-position with a halomethyl group (e.g., 3-chloromethylindole), which then reacts with the tetrazole-5-thiol to form the thioether linkage.

- The 2-phenyl substituent on the indole ring can be introduced via electrophilic aromatic substitution or cross-coupling reactions such as Suzuki or Stille coupling on a suitably halogenated indole precursor.

- Protecting groups may be used to prevent undesired reactions on the indole nitrogen or other reactive sites during synthesis.

Summary Table of Preparation Methods

Analytical and Characterization Notes

- The intermediates and final products are typically characterized by infrared spectroscopy, nuclear magnetic resonance (NMR), and melting point determination.

- For example, 1-(2-t-butoxycarbonylaminoethyl)-1H-tetrazole-5-thiol shows characteristic IR absorptions at 3260, 3100, and 1670 cm⁻¹.

- Purification is often achieved by extraction, recrystallization, or chromatography depending on the step.

Analyse Chemischer Reaktionen

1H-Indole, 2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1H-Indole, 2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1H-Indole, 2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in the Arylthioindole Family

3-((3,4,5-Trimethoxyphenyl)thio)-1H-indole derivatives ()

- Key Differences :

- Substituent at position 3: Arylthio (e.g., 3,4,5-trimethoxyphenylthio) instead of tetrazole-methylthio.

- Position 2: Varies (e.g., unsubstituted or halogen/methoxy groups).

- Biological Activity: Inhibit tubulin polymerization at nanomolar concentrations (IC50 < 50 nM). Overcome multidrug resistance in P-glycoprotein-expressing cancer cells. Activate cytotoxic natural killer cells at low concentrations .

- Advantages of Target Compound :

S-Alkylated 2-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiols ()

- Key Differences :

- Core structure: 1,3,4-oxadiazole instead of indole.

- Substituent: Alkyl/aralkyl groups attached via sulfur.

- Synthesis :

- Activity: Not explicitly reported for anticancer use but may share thiol-mediated redox activity.

Tetrazole-Containing Analogues

5-(1H-Tetrazol-5-yl)-1H-indole monohydrate ()

- Key Differences :

- Tetrazole directly attached to indole at position 5 (vs. methylthio-linked at position 3).

- Applications: Used in metal-organic frameworks (MOFs) and as a carboxylic acid surrogate.

5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile ()

- Key Differences: Pyrazole core instead of indole. Tetrazole linked via a propanoyl-thioether chain.

- Physicochemical Properties :

- Synthesis :

Triazole and Thiadiazole Analogues

5-(3-(Indol-3-yl)propyl)-4-phenyl-1,2,4-triazole-3-thiol ()

- Key Differences :

- Triazole-thiol scaffold with an indole-propyl chain.

- Activity :

- Synthesis: Involves hydrazinolysis and cyclization steps, contrasting with the target compound’s thioether formation .

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1H-indole-3-carboxamide ()

Physical and Spectral Data

Biologische Aktivität

1H-Indole, 2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics. The incorporation of the tetrazole moiety is particularly significant, as it is known to enhance biological activity, making this compound a potential candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1H-Indole, 2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- is . The compound features an indole backbone with a phenyl group and a thioether linkage to a tetrazole ring. This structural arrangement is critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 305.37 g/mol |

| Density | 1.41 g/cm³ |

| Boiling Point | 602.4 °C |

| Flash Point | 318.1 °C |

Biological Activity Overview

1H-Indole derivatives are widely recognized for their diverse biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : The presence of the tetrazole group may enhance the compound's ability to inhibit bacterial growth.

- Anti-inflammatory Effects : Similar indole derivatives have shown potential in reducing inflammation.

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of indole derivatives, including those with tetrazole functionalities. Key findings include:

- Cytotoxicity Studies : In vitro studies demonstrated that compounds similar to 1H-Indole, 2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- exhibited significant antiproliferative activity against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The IC50 values ranged from 10 to 30 µM, indicating promising cytotoxic potential .

- Molecular Docking Studies : Computational studies have indicated that the compound may effectively bind to specific protein targets involved in cancer progression and bacterial resistance mechanisms. The binding affinity was enhanced due to the ability of the tetrazole moiety to form hydrogen bonds with target proteins .

- Comparative Analysis : A comparative study highlighted the unique aspects of this compound against other indole derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1H-Indole, 2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio) | Tetrazole and thioether groups | Potential anticancer properties |

| Indomethacin | Indole structure, no tetrazole | Anti-inflammatory |

| Indole-3-acetic acid | Plant hormone | Growth regulator in plants |

| 5-(4-Chlorobenzoyl)indole | Lacks tetrazole | Moderate antimicrobial activity |

The biological activity of 1H-Indole, 2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- is believed to stem from its ability to interact with various biological targets through multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to cancer proliferation.

- Receptor Binding : Its structural features allow it to bind effectively to receptors that mediate inflammatory responses.

Q & A

Q. Critical conditions :

- Temperature : 70–80°C optimizes reaction rates while minimizing side reactions .

- Solvent choice : Polar aprotic solvents (DMF, PEG-400) enhance solubility of intermediates .

- Purification : TLC monitoring followed by recrystallization (e.g., aqueous acetic acid) ensures >95% purity .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral features should researchers expect?

Answer:

- 1H/13C NMR :

- IR spectroscopy :

- Mass spectrometry : Molecular ion peak [M+H]⁺ corresponds to the molecular formula C₁₈H₁₅N₅S, with fragment ions at m/z 130 (indole core) and 85 (tetrazole-methyl) .

Advanced: How can molecular docking studies predict biological targets, and what are the implications for drug discovery?

Answer:

Molecular docking evaluates binding affinity to enzymes/receptors (e.g., kinases, COX-2):

- Target selection : Prioritize kinases (e.g., anaplastic lymphoma kinase) and cytochrome P450 enzymes (e.g., lanosterol 14α-demethylase) based on structural analogs .

- Ligand preparation : Optimize protonation states of the tetrazole (pKa ~4.5) and indole NH using software like AutoDock Tools .

- Validation : Compare docking scores (e.g., Gibbs free energy ΔG) with known inhibitors (e.g., fluconazole for antifungal activity) .

Implications : High affinity for COX-2 (ΔG < -8 kcal/mol) suggests anti-inflammatory potential, while kinase inhibition supports anticancer applications .

Advanced: What are common sources of contradictory pharmacological data for this compound, and how can researchers address discrepancies?

Answer:

Sources of contradictions :

- Assay variability : Differences in cell lines (e.g., HepG2 vs. MCF7) or enzyme isoforms (COX-1 vs. COX-2) .

- Purity issues : Residual solvents (e.g., DMF) or unreacted intermediates skew bioactivity results .

Q. Mitigation strategies :

- Standardization : Use HPLC (≥99% purity) and identical assay protocols across studies .

- Dose-response curves : Confirm IC₅₀ values in triplicate to rule out outliers .

Advanced: How can thioether linkage stability be optimized during synthetic modifications for enhanced bioactivity?

Answer:

- Protecting groups : Use tert-butylthiol to prevent oxidation during indole functionalization .

- pH control : Maintain alkaline conditions (pH 8–10) to stabilize the thiolate intermediate .

- Catalysts : Add Cu(I) to promote C-S bond formation without side reactions .

Case study : S-alkylated derivatives showed 30% higher stability in PBS (pH 7.4) compared to non-optimized analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.